CI-988
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
PD-134308 hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Referenzverbindung bei der Untersuchung von Cholecystokinin-Rezeptoren und deren Antagonisten verwendet.
Biologie: PD-134308 wird in der Forschung eingesetzt, die die Modulation von Cholecystokinin-Rezeptoren in verschiedenen biologischen Systemen beinhaltet.
Wirkmechanismus
PD-134308 übt seine Wirkungen aus, indem es selektiv an Cholecystokinin-2-Rezeptoren bindet und diese antagonisiert. Diese Antagonisierung hemmt die normale Funktion des Rezeptors, zu der die Modulation von Angst- und Tumorwachstumspfaden gehört. Die molekularen Zielstrukturen von PD-134308 sind in erster Linie die Cholecystokinin-2-Rezeptoren, und die beteiligten Pfade umfassen diejenigen, die mit Angstzuständen und Tumorreproduktion zusammenhängen .
Wirkmechanismus
CI-988, also known as PD-134308, is a potent and selective antagonist of the cholecystokinin 2 receptor (CCK2R). This compound has been studied for its potential therapeutic applications, particularly in the treatment of pain and anxiety .
Target of Action
This compound primarily targets the cholecystokinin 2 receptor (CCK2R) . CCK2R is a G-protein coupled receptor (GPCR) that is present on various cells, including lung cancer cells . It plays a crucial role in mediating the effects of the gastrointestinal hormone cholecystokinin (CCK), which is involved in various physiological processes such as digestion and satiety .
Mode of Action
This compound acts as an antagonist at the CCK2R, meaning it binds to this receptor and inhibits its activation . This prevents the receptor from responding to its natural ligand, CCK, thereby blocking the downstream effects of CCK signaling .
Biochemical Pathways
The interaction of this compound with CCK2R affects several biochemical pathways. For instance, it has been shown to inhibit the ability of CCK to cause ERK phosphorylation and elevate cytosolic Ca2+ . Additionally, this compound can block the transactivation of the epidermal growth factor receptor (EGFR) caused by CCK . This suggests that this compound may influence multiple signaling pathways downstream of CCK2R.
Result of Action
In animal studies, this compound has shown anxiolytic effects and potentiated the analgesic action of both morphine and endogenous opioid peptides . It has also been found to prevent the development of tolerance to opioids and reduce symptoms of withdrawal . In human trials, the therapeutic effects of this compound were minimal even at high doses .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs could potentially affect the efficacy and stability of this compound. Furthermore, the physiological environment, such as the pH and the presence of other signaling molecules, could also impact the action of this compound .
Vorbereitungsmethoden
Die Synthese von PD-134308 umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Kupplung. Die genauen Syntheserouten und Reaktionsbedingungen sind proprietär und werden in der Öffentlichkeit nicht im Detail offengelegt.
Analyse Chemischer Reaktionen
PD-134308 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation und Reduktion: Diese Reaktionen sind entscheidend für die Modifizierung der in der Verbindung vorhandenen funktionellen Gruppen.
Substitutionsreaktionen: Häufig verwendete Reagenzien in diesen Reaktionen sind Halogene und Nukleophile, die zur Bildung verschiedener Derivate von PD-134308 führen.
Vergleich Mit ähnlichen Verbindungen
PD-134308 wird mit anderen Cholecystokinin-Rezeptor-Antagonisten verglichen, wie zum Beispiel:
YM022: Ein weiterer Cholecystokinin-2-Rezeptor-Antagonist mit ähnlicher Selektivität und Potenz.
YF476: Bekannt für seine hohe Affinität zu Cholecystokinin-2-Rezeptoren.
AG041R: Ein Cholecystokinin-Rezeptor-Ligand mit unterschiedlichen Bindungseigenschaften.
L-740,093: Ein weiterer selektiver Cholecystokinin-2-Rezeptor-Antagonist.
JB93182: Eine Verbindung mit ähnlichen Rezeptorbindungseigenschaften.
PD136450: Ein weiterer Cholecystokinin-Rezeptor-Antagonist mit vergleichbaren Eigenschaften .
PD-134308 ist einzigartig durch seine hohe Selektivität für Cholecystokinin-2-Rezeptoren und seine starke anxiolytische und antitumorale Wirkung .
Eigenschaften
IUPAC Name |
4-[[(1R)-2-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H42N4O6/c1-35(18-26-19-36-28-10-6-5-9-27(26)28,39-34(44)45-32-24-14-21-13-22(16-24)17-25(32)15-21)33(43)37-20-29(23-7-3-2-4-8-23)38-30(40)11-12-31(41)42/h2-10,19,21-22,24-25,29,32,36H,11-18,20H2,1H3,(H,37,43)(H,38,40)(H,39,44)(H,41,42)/t21?,22?,24?,25?,29-,32?,35+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVQSSYMRZKLFDR-ZABPBAJSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)(C(=O)NCC(C3=CC=CC=C3)NC(=O)CCC(=O)O)NC(=O)OC4C5CC6CC(C5)CC4C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CC1=CNC2=CC=CC=C21)(C(=O)NC[C@@H](C3=CC=CC=C3)NC(=O)CCC(=O)O)NC(=O)OC4C5CC6CC(C5)CC4C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H42N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701099873 | |
Record name | 4-[[(1R)-2-[[(2R)-3-(1H-Indol-3-yl)-2-methyl-1-oxo-2-[[(tricyclo[3.3.1.13,7]dec-2-yloxy)carbonyl]amino]propyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701099873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
614.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130332-27-3 | |
Record name | 4-[[(1R)-2-[[(2R)-3-(1H-Indol-3-yl)-2-methyl-1-oxo-2-[[(tricyclo[3.3.1.13,7]dec-2-yloxy)carbonyl]amino]propyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130332-27-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | CI-988 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130332273 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[[(1R)-2-[[(2R)-3-(1H-Indol-3-yl)-2-methyl-1-oxo-2-[[(tricyclo[3.3.1.13,7]dec-2-yloxy)carbonyl]amino]propyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701099873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CI-988 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2637PDX9SI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of CI-988?
A1: this compound acts as a potent and selective antagonist of the cholecystokinin B receptor (CCK-B receptor). [, , ]
Q2: How does this compound interact with the CCK-B receptor?
A2: While the precise binding mechanism remains to be fully elucidated, this compound competitively inhibits the binding of cholecystokinin (CCK) and gastrin, the endogenous ligands, to the CCK-B receptor. [, , ] This interaction prevents the activation of downstream signaling pathways normally initiated by CCK and gastrin.
Q3: What are the downstream effects of CCK-B receptor antagonism by this compound?
A3: Antagonism of the CCK-B receptor by this compound has been shown to:
- Reduce anxiety-like behavior: Studies in rodents have demonstrated that this compound can produce anxiolytic-like effects in various anxiety models. [, , ]
- Modulate dopamine neuronal activity: this compound appears to influence dopamine neuronal activity in the substantia nigra, potentially by altering the response to dopamine agonists. [, ]
- Influence pain perception: Research suggests that this compound might play a role in modulating pain perception, particularly in the context of neuropathic pain and morphine analgesia. [, ]
- Affect cell proliferation: In vitro studies have shown that this compound can inhibit the growth of certain cancer cell lines, including small cell lung cancer and colon cancer cells. [, , , ]
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C36H44N4O6, and its molecular weight is 616.75 g/mol.
Q5: Is there any spectroscopic data available for this compound?
A5: While specific spectroscopic data may not be comprehensively detailed in the provided research, analytical methods like high-performance liquid chromatography (HPLC) with fluorescence detection have been employed for its characterization and quantification. []
Q6: How do structural modifications of this compound affect its CCK-B receptor affinity?
A6: Research indicates that specific structural elements within this compound are crucial for its CCK-B receptor binding affinity and selectivity. For example:
- Indole Moiety: Modifications to the indole ring can significantly impact CCK-B receptor affinity. []
- Acid Mimics: Studies exploring acid mimics of this compound highlight the importance of pKa values, charge distribution, and geometry for optimal binding. []
- Stereochemistry: The stereochemistry of this compound is essential for its activity. Enantiomers of this compound display distinct receptor selectivity profiles. []
Q7: What is known about the pharmacokinetic profile of this compound?
A7: Research suggests that this compound exhibits low oral bioavailability in both rodents and non-rodent species. This has been attributed to poor absorption and efficient hepatic extraction. [] Efforts have been made to develop analogs with improved pharmacokinetic properties.
Q8: Does this compound cross the blood-brain barrier?
A8: Yes, this compound has been shown to penetrate the blood-brain barrier, which is crucial for its central nervous system effects. []
Q9: What in vitro models have been used to investigate the effects of this compound?
A9: Several in vitro models have been employed, including:
- Radioligand Binding Assays: To assess the binding affinity of this compound to CCK-A and CCK-B receptors. [, ]
- Cell Proliferation Assays: To investigate the effects of this compound on the growth of various cancer cell lines. [, , ]
- Isolated Tissue Preparations: To evaluate the impact of this compound on CCK-mediated responses in tissues like the gallbladder. [, ]
Q10: What animal models have been used to study the effects of this compound?
A10: Various animal models have been utilized, including:
- Rodent Anxiety Models: The elevated X-maze and other behavioral paradigms have been used to assess the anxiolytic-like effects of this compound. [, ]
- Pain Models: Models of neuropathic pain and morphine tolerance have been employed to investigate the role of this compound in pain modulation. [, , , ]
- Models of Cancer Growth: Xenograft models have been used to study the effects of this compound on tumor growth in vivo. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.